molecular formula C13H26N2 B12276020 N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine

N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine

Cat. No.: B12276020
M. Wt: 210.36 g/mol
InChI Key: LEEFKJRJKNAPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol This compound is known for its unique bicyclic structure, which includes a bicyclo[221]heptane ring system

Preparation Methods

The synthesis of N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-one with diethylamine in the presence of a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets, such as NMDA receptors. As an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site, inhibiting the receptor’s activity. This inhibition can modulate synaptic transmission and reduce excitotoxicity, which is beneficial in neurodegenerative conditions .

Comparison with Similar Compounds

N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine can be compared to other similar compounds, such as:

These comparisons highlight the uniqueness of N-[2-(diethylamino)ethyl]bicyclo[22

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C13H26N2/c1-3-15(4-2)8-7-14-13-10-11-5-6-12(13)9-11/h11-14H,3-10H2,1-2H3

InChI Key

LEEFKJRJKNAPOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1CC2CCC1C2

Origin of Product

United States

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